molecular formula C12H22O6 B7791129 Diisopropylidene mannitol CAS No. 53735-98-1

Diisopropylidene mannitol

Cat. No.: B7791129
CAS No.: 53735-98-1
M. Wt: 262.30 g/mol
InChI Key: ODYBCPSCYHAGHA-UHFFFAOYSA-N
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Description

It is characterized by its di-isopropylidene protection, which makes it a robust intermediary in organic synthesis, especially in carbohydrate chemistry . This compound is widely used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisopropylidene mannitol is typically synthesized from D-mannitol. The process involves the reaction of D-mannitol with 2,2-dimethoxypropane in the presence of an acid catalyst such as stannous chloride. The reaction is carried out in a solvent like 1,2-dimethoxyethane under reflux conditions . The mixture is heated until it becomes clear, and then pyridine is added to neutralize the reaction. The product is then purified through a series of filtration and evaporation steps .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Mechanism of Action

The mechanism of action of diisopropylidene mannitol involves its ability to protect specific hydroxyl groups in mannitol, allowing for selective chemical reactions. The isopropylidene groups provide steric hindrance, preventing unwanted side reactions and ensuring the formation of desired products . This selective protection is crucial in the synthesis of complex carbohydrate molecules and other organic compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific isopropylidene protection, which provides a balance between steric hindrance and reactivity. This makes it particularly useful in carbohydrate chemistry and other fields where selective protection of hydroxyl groups is essential .

Properties

IUPAC Name

1,2-bis(2,2-dimethyl-1,3-dioxolan-4-yl)ethane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O6/c1-11(2)15-5-7(17-11)9(13)10(14)8-6-16-12(3,4)18-8/h7-10,13-14H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYBCPSCYHAGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C(C(C2COC(O2)(C)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53735-98-1, 1707-77-3
Record name 1,2:5,6-Di-O-isopropylidene-D-glucitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053735981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diisopropylidene mannitol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89874
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Record name Diisopropylidene mannitol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67545
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diisopropylidene mannitol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47987
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2:5,6-di-O-isopropylidene-D-glucitol
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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